1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine
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Overview
Description
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol This compound is characterized by the presence of a piperazine ring substituted with a 2-(2,3-dimethyl-phenoxy)-ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine typically involves the reaction of 2-(2,3-dimethylphenoxy)ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,6-Dimethyl-phenoxy)-ethyl]-piperazine
- 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine
- 1-[2-(2,5-Dimethyl-phenoxy)-ethyl]-piperazine
Uniqueness
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethyl groups may enhance its binding affinity to certain targets and alter its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-4-3-5-14(13(12)2)17-11-10-16-8-6-15-7-9-16/h3-5,15H,6-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVBGJIITAQIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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